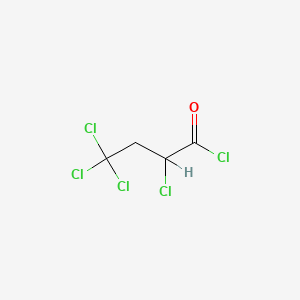

2,4,4,4-Tetrachlorobutyryl chloride

Description

Properties

CAS No. |

68121-36-8 |

|---|---|

Molecular Formula |

C4H3Cl5O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

2,4,4,4-tetrachlorobutanoyl chloride |

InChI |

InChI=1S/C4H3Cl5O/c5-2(3(6)10)1-4(7,8)9/h2H,1H2 |

InChI Key |

KRNCRUFKDXQLJZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)Cl)Cl)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,4,4,4-tetrachlorobutyryl chloride with two related chlorinated acyl chlorides: 4-Chlorobutyryl chloride and 2,4,4,4-tetrachloro-2-butenal .

*Note: 4-Chlorobutyryl chloride has conflicting CAS numbers in the literature (4635-59-0 vs. 62802-42-0), likely due to synonym usage .

Research Findings and Industrial Relevance

- Pyrethroid Synthesis: this compound’s tetra-chlorinated structure enhances its reactivity in forming cyclobutanone intermediates, which are pivotal in pyrethroid production (e.g., permethrin derivatives) .

- Catalytic Efficiency : Copper-based catalysts significantly improve reaction yields for 2,4,4,4-tetrachlorobutyronitrile synthesis (up to 92% efficiency reported) .

- Comparative Reactivity : The 4-Chlorobutyryl chloride’s simpler structure allows for broader applicability in fine chemical synthesis, whereas this compound’s niche use is tied to its unique chlorination pattern .

Preparation Methods

Reaction Conditions and Catalysts

-

Catalysts : Copper powder combined with chlorinated stannates (e.g., stannous chloride, SnCl₂, or copper chloride, CuCl₂).

-

Ligands : N,N,N',N'-Tetramethyl-1,3-propanediamine or similar tertiary amines enhance catalytic activity.

-

Solvents : Acetonitrile or dichloromethane facilitate homogeneous mixing.

Procedure

-

Combine acrylonitrile, CCl₄, catalyst (e.g., 0.5–1.2 mol% Cu powder + SnCl₂), and ligand in an autoclave.

-

Heat to 100–120°C for 10–20 hours under stirring.

-

Post-reaction, filter insoluble residues and purify via vacuum distillation.

Advantages

-

High scalability and suitability for continuous production.

Chlorination of Butyric Acid Derivatives

Direct chlorination of butyric acid or its precursors is a traditional route, though less efficient than ATRA.

Reagents and Conditions

-

Chlorinating Agents : Cl₂ gas, phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).

-

Catalysts : Lewis acids like FeCl₃ or AlCl₃ accelerate substitution.

-

Temperature : 80–120°C under anhydrous conditions.

Procedure

-

React butyric acid with excess PCl₅ at 80°C for 6–12 hours.

-

Distill the mixture to isolate the acyl chloride.

Yield : 70–85%, with purity dependent on distillation efficiency.

Limitations

-

Requires stringent moisture control to avoid hydrolysis.

-

Generates corrosive byproducts (e.g., HCl, POCl₃).

Thionyl Chloride-Mediated Conversion of 2,4,4,4-Tetrachlorobutyric Acid

This method converts the carboxylic acid precursor into the acyl chloride via thionyl chloride (SOCl₂).

Reaction Parameters

Procedure

-

Dissolve 2,4,4,4-tetrachlorobutyric acid in anhydrous toluene.

-

Add SOCl₂ dropwise under reflux.

-

Remove excess SOCl₂ and solvent via rotary evaporation.

Advantages

Alternative Catalytic Systems

Recent patents disclose variations using stannous chloride (SnCl₂) or ruthenium complexes to improve selectivity.

Q & A

Basic Research Questions

Q. What are standard laboratory synthesis methods for 2,4,4,4-tetrachlorobutyryl chloride?

- Methodology : The compound is typically synthesized via radical-initiated addition of carbon tetrachloride (CCl₄) to acrylonitrile or allyl alcohol. For example, allyl alcohol undergoes radical addition with CCl₄ to form 2,4,4,4-tetrachloro-1-butanol, which can be further functionalized . Catalytic methods using CuCl₂-N-methylimidazole complexes or g-C₃N₄-supported Cu(I) catalysts are also employed, achieving yields up to 85–103% under mild conditions (40–60°C) .

Q. Which analytical techniques are critical for confirming structure and purity?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools for structural confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O and C-Cl stretches), while purity is assessed via high-performance liquid chromatography (HPLC) .

Q. What safety protocols are essential during synthesis and handling?

- Methodology : Use of inert atmospheres (N₂/Ar) prevents unintended radical reactions. Personal protective equipment (PPE), including acid-resistant gloves and fume hoods, is mandatory due to the compound’s volatility and irritancy. Storage at 0–6°C in sealed containers minimizes degradation and flammability risks .

Advanced Research Questions

Q. How can catalyst design enhance selectivity and reduce by-products?

- Methodology : Heterogeneous catalysts like g-C₃N₆-anchored Cu(I) improve selectivity by stabilizing intermediates via nitrogen coordination sites, reducing side reactions (e.g., over-chlorination). For instance, Xiao et al. (2022) reported >90% selectivity using N-methylimidazole-CuCl₂ complexes by modulating ligand steric effects .

Q. What mechanistic insights explain divergent reaction pathways (radical vs. polar)?

- Methodology : Radical pathways dominate in CCl₄-based syntheses, initiated by UV light or AIBN (azobisisobutyronitrile). In contrast, polar mechanisms involve nucleophilic acyl substitution, as seen in rhodium-catalyzed enantioselective additions. Electron paramagnetic resonance (EPR) and kinetic isotope effect studies help distinguish pathways .

Q. How can environmental concerns about CCl₄ usage be mitigated?

- Methodology : Catalytic recycling of CCl₄ (e.g., using trichloroethylene as a hydrogen donor) reduces net consumption. Alternative reagents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are being explored, though with trade-offs in reactivity .

Q. How to resolve contradictions in reported catalytic efficiencies?

- Methodology : Systematic benchmarking under identical conditions (e.g., 60°C, 1 atm) is critical. For example, Cu-based catalysts may show variability due to oxidation state changes (Cu⁺ vs. Cu²⁺), which can be monitored via X-ray photoelectron spectroscopy (XPS) .

Critical Considerations for Researchers

- Reaction Optimization : Varying catalyst loading (0.5–5 mol%) and solvent polarity (e.g., THF vs. chlorobenzene) significantly impacts yield.

- Characterization Pitfalls : Impurities from residual CCl₄ can skew NMR/GC-MS results; rigorous purification (e.g., column chromatography) is advised.

- Environmental Compliance : Adhere to EPA guidelines for CCl₄ handling and disposal, given its ozone-depleting potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.